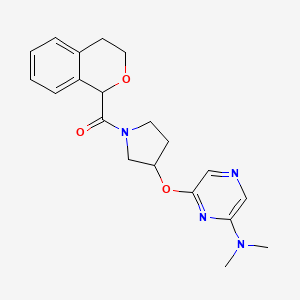
(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(isochroman-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(isochroman-1-yl)methanone is a useful research compound. Its molecular formula is C20H24N4O3 and its molecular weight is 368.437. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(isochroman-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features several key structural components:
- Pyrrolidine ring : Contributes to the compound's interaction with biological targets.
- Dimethylamino group : Enhances solubility and may influence pharmacokinetics.
- Pyrazine moiety : Known for various biological activities.
- Isochroman backbone : Provides structural diversity.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C19H21N5O |
| Molecular Weight | 351.4 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The presence of the dimethylamino group is believed to enhance the compound's affinity for these targets, potentially leading to significant pharmacological effects.
In Vitro Studies
In vitro studies have demonstrated that compounds with similar structural features exhibit a range of biological activities, including:
- Anticancer properties : Compounds with pyrrolidine and pyrazine moieties have shown inhibitory effects on cancer cell lines.
- Neuroprotective effects : The dimethylamino group has been associated with neuroactivity, suggesting potential applications in neurodegenerative diseases.
Case Studies
-
Anticancer Activity
- A study evaluated a series of compounds structurally related to this compound for their ability to inhibit proliferation in various cancer cell lines. Results indicated that modifications at the isochroman position significantly influenced cytotoxicity.
-
Neuroprotective Effects
- Research on similar dimethylamino-substituted pyrazines revealed enhanced neuroprotective effects in models of oxidative stress. The mechanism was linked to modulation of neurotransmitter levels.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substitution patterns on the pyrrolidine ring can enhance selectivity towards specific receptors.
- The presence of the dimethylamino group correlates with increased solubility and bioavailability.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Pyrazine + Pyrrolidine | Anticancer |
| Compound B | Isochroman + Dimethylamino | Neuroprotective |
| Compound C | Benzofuran + Pyrazine | Antimicrobial |
Pharmacokinetics
Pharmacokinetic studies are essential to evaluate the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Early findings suggest favorable pharmacokinetic properties due to its structural characteristics, which may lead to enhanced oral bioavailability.
Properties
IUPAC Name |
3,4-dihydro-1H-isochromen-1-yl-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-23(2)17-11-21-12-18(22-17)27-15-7-9-24(13-15)20(25)19-16-6-4-3-5-14(16)8-10-26-19/h3-6,11-12,15,19H,7-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHGBWFBQPVAHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3C4=CC=CC=C4CCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














